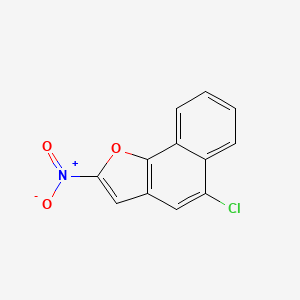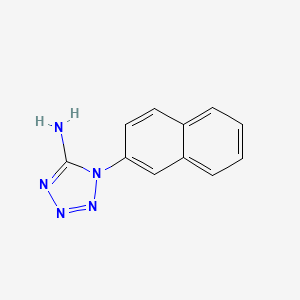
1-Ethylsulfanyl-4-methyl-1-phenyloctan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethylsulfanyl-4-methyl-1-phenyloctan-3-one is an organic compound with the molecular formula C17H26OS This compound is characterized by the presence of an ethylsulfanyl group, a methyl group, and a phenyl group attached to an octanone backbone
Vorbereitungsmethoden
The synthesis of 1-Ethylsulfanyl-4-methyl-1-phenyloctan-3-one can be achieved through several synthetic routes. One common method involves the condensation reaction between an appropriate thiol and a ketone under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
1-Ethylsulfanyl-4-methyl-1-phenyloctan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethylsulfanyl-4-methyl-1-phenyloctan-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Ethylsulfanyl-4-methyl-1-phenyloctan-3-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or inhibit key enzymes involved in microbial metabolism. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound can interfere with cellular processes essential for microbial survival.
Vergleich Mit ähnlichen Verbindungen
1-Ethylsulfanyl-4-methyl-1-phenyloctan-3-one can be compared with similar compounds such as:
1-Methylsulfanyl-4-methyl-1-phenyloctan-3-one: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
1-Ethylsulfanyl-4-methyl-1-phenylhexan-3-one: Similar structure but with a shorter hexanone backbone.
1-Ethylsulfanyl-4-methyl-1-phenylbutan-3-one: Similar structure but with an even shorter butanone backbone. The uniqueness of this compound lies in its specific combination of functional groups and backbone length, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
77921-33-6 |
|---|---|
Molekularformel |
C17H26OS |
Molekulargewicht |
278.5 g/mol |
IUPAC-Name |
1-ethylsulfanyl-4-methyl-1-phenyloctan-3-one |
InChI |
InChI=1S/C17H26OS/c1-4-6-10-14(3)16(18)13-17(19-5-2)15-11-8-7-9-12-15/h7-9,11-12,14,17H,4-6,10,13H2,1-3H3 |
InChI-Schlüssel |
NXDXTCXOKJTATK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)C(=O)CC(C1=CC=CC=C1)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Hydroxynaphthalen-1-yl)-3-[2-[2-(2-hydroxynaphthalen-1-yl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one](/img/structure/B13996284.png)


![{2-[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethyl}phosphonic acid](/img/structure/B13996312.png)



![N-[4-(4-pyridinyloxy)phenyl]-2-Benzoxazolamine](/img/structure/B13996340.png)



![1-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]pyrrole-2,5-dione;hydrochloride](/img/structure/B13996378.png)
![2-[(2,4-Dinitrophenyl)amino]ethyl acetate](/img/structure/B13996386.png)
![2-[[1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]propan-2-yl]oxymethyl]oxirane](/img/structure/B13996394.png)
